molecular formula C22H25N3O2S2 B3408758 (5Z)-3-(2-METHOXYETHYL)-5-{[6-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 886164-33-6

(5Z)-3-(2-METHOXYETHYL)-5-{[6-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3408758
CAS No.: 886164-33-6
M. Wt: 427.6 g/mol
InChI Key: KFBJPUHVRFCJEW-RGEXLXHISA-N
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Description

The compound (5Z)-3-(2-Methoxyethyl)-5-{[6-Methyl-2-(Piperidin-1-yl)Quinolin-3-yl]Methylidene}-2-Sulfanylidene-1,3-Thiazolidin-4-One is a thiazolidinone derivative featuring a quinoline substituent and a 2-sulfanylidene functional group. Thiazolidinones are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 2-sulfanylidene group may enhance reactivity or binding affinity through hydrogen bonding or hydrophobic interactions .

Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for resolving bond lengths, angles, and hydrogen-bonding networks, which are critical for understanding structure-activity relationships .

Properties

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[(6-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-15-6-7-18-16(12-15)13-17(20(23-18)24-8-4-3-5-9-24)14-19-21(26)25(10-11-27-2)22(28)29-19/h6-7,12-14H,3-5,8-11H2,1-2H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBJPUHVRFCJEW-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=C4C(=O)N(C(=S)S4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)/C=C\4/C(=O)N(C(=S)S4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common route includes the condensation of 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde with 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives possess significant antimicrobial properties against various bacterial strains. For example:

  • Inhibition of Biofilm Formation : Compounds with a thiazolidinone core have shown promising results in inhibiting biofilm formation in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The effectiveness was measured by Minimum Inhibitory Concentration (MIC) values ranging from 50 to 125 µM, indicating strong antibacterial potential against these strains .

Case Study: Antibacterial Efficacy

A specific study evaluated the antibacterial activity of thiazolidinone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values as low as 0.5 µg/mL against S. aureus, highlighting their potential as effective antibacterial agents .

Anticancer Potential

Thiazolidinones have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Some derivatives have been shown to block cell progression at the G2/M phase, effectively halting the proliferation of cancer cells .
  • Targeting Specific Pathways : For instance, certain thiazolidinone derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the EGFR pathway, demonstrating selective inhibition against mutant forms of EGFR .

Case Study: Cytotoxicity in Cancer Cell Lines

In one study, a series of thiazolidinone derivatives were tested for cytotoxicity against human renal cell adenocarcinoma (769-P) and other cancer cell lines. The results showed significant antiproliferative activity, suggesting that these compounds could serve as potential candidates for cancer therapy .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, thiazolidinones are being explored for additional therapeutic applications:

  • Anticonvulsant Activity : Some derivatives have demonstrated anticonvulsant properties, which could be beneficial in treating epilepsy and other seizure disorders .
  • Cardioprotective Effects : Thiazolidinones may also offer cardioprotective benefits, although more research is needed to fully understand their mechanisms in cardiovascular health.

Summary Table of Biological Activities

Activity TypeSpecific FindingsReference
AntimicrobialEffective against S. aureus and E. coli with MIC values ≤ 0.5 µg/mL
AnticancerInduces apoptosis and cell cycle arrest in various cancer cell lines
AnticonvulsantExhibits anticonvulsant properties
CardioprotectivePotential benefits in cardiovascular health

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes, potentially disrupting key biological pathways. Additionally, the quinoline moiety may interact with DNA or proteins, further contributing to its biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 2-sulfanylidene group may offer stronger hydrogen-bonding capacity compared to 2-thioxo or 2-oxo groups in analogs, influencing solubility and target affinity .

Quinoline/Quinazoline Hybrids

Quinoline and quinazoline derivatives are prominent in drug discovery due to their planar aromatic systems and nitrogen-rich structures. Comparisons include:

Compound Core Structure Functional Groups Biological Activity Reference
Target Compound Thiazolidinone-Quinoline Piperidinyl, methyl, methoxyethyl Hypothesized kinase inhibition
2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one (7a–h) Quinazolinone-Triazole Triazole, methoxyphenyl Anticancer (tubulin inhibition)
8-Methoxycoumarin-3-carboxamide (Compound 5) Coumarin-Quinazoline Methoxycoumarin, carboxamide Tubulin inhibition, anticancer

Key Observations :

  • The piperidinyl group in the target compound may mimic the triazole in quinazoline derivatives (e.g., 7a–h), contributing to interactions with enzymatic active sites .

Antimicrobial Thiazole/Thiazolidinone Derivatives

Thiazole and thiazolidinone derivatives are explored for dual antibacterial-COX inhibitory activities:

Compound Core Structure Key Substituents Activity Reference
Target Compound Thiazolidinone Quinoline, sulfanylidene Hypothesized antimicrobial
4-[4-(4-Substitutedphenyl)-5-substitutedthiazol-2-yl]phenylaceticacid (2d) Thiazole-Phenylacetic acid Phenylacetic acid, substituted thiazole Dual COX inhibition, antibacterial
Mushroom-derived Compound 4 Fatty acid derivative Hydroxyl, alkyl chains Anti-H. pylori (MIC₅₀: 72 µM)

Key Observations :

  • The target compound’s sulfanylidene group may enhance antibacterial efficacy compared to thiazole derivatives (e.g., 2d) by increasing membrane permeability .
  • Natural product Compound 4 (from Amanita hemibaphasubsp. javanica) shows potent anti-H. pylori activity, suggesting the target compound could be benchmarked against such natural leads .

Hydrogen-Bonding Analysis :

  • The 2-sulfanylidene and quinoline nitrogen may form hydrogen bonds with biological targets, akin to interactions observed in tubulin inhibitors () .

Biological Activity

The compound (5Z)-3-(2-METHOXYETHYL)-5-{[6-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding the biological activity of this specific compound, focusing on its potential therapeutic effects and mechanisms of action.

Thiazolidin-4-one derivatives are characterized by a five-membered ring containing sulfur and nitrogen atoms. The structural modifications at various positions influence their biological activity. The presence of the piperidine and quinoline moieties in this compound likely contributes to its pharmacological properties, as these groups are known for their roles in enhancing bioactivity through various mechanisms, including enzyme inhibition and receptor modulation.

Biological Activities

The biological activities associated with thiazolidin-4-one derivatives include:

  • Antimicrobial Activity : Thiazolidin-4-one compounds have shown efficacy against a range of bacterial and fungal pathogens. Studies indicate that modifications at specific positions can enhance their antimicrobial potency, making them potential candidates for new antibiotics .
  • Anticancer Activity : Research has demonstrated that thiazolidin-4-one derivatives exhibit significant anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines, including colon and gastric cancer cells. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
  • Antidiabetic Properties : Certain thiazolidinones are recognized for their ability to enhance insulin sensitivity and regulate glucose metabolism, making them relevant in the context of diabetes management .

Antimicrobial Activity

A study evaluated a series of thiazolidin-4-one derivatives against Gram-positive bacteria, revealing that certain compounds exhibited strong inhibitory effects. For instance, one derivative demonstrated an IC50 value significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent.

Anticancer Efficacy

In vitro studies on human colon adenocarcinoma cells showed that selected thiazolidinone derivatives could reduce cell viability by over 70% at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways and inhibition of tumor growth factors .

Anti-inflammatory Mechanisms

Research highlighted that specific thiazolidinone derivatives could downregulate the expression of NF-kB, a key transcription factor in inflammatory responses. This suggests their potential use in treating inflammatory diseases where NF-kB plays a critical role .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits NF-kB signaling
AntidiabeticEnhances insulin sensitivity

Chemical Reactions Analysis

Table 1: Representative Synthetic Routes for Analogous Thiazolidinones

Reaction TypeConditionsYieldKey Reference
CyclocondensationDSDABCOC catalyst, ethanol, reflux82–92%
Microwave-assisted synthesis200 W, zeolite 5A85%
Ultrasound-assisted synthesisAcetonitrile, VOSO₄ catalyst90%

Thiazolidinone Core

  • Nucleophilic Attack : The exocyclic methylidene group (C=CH–) undergoes Michael addition with amines or thiols. For instance, reaction with hydrazine forms hydrazone derivatives .

  • Ring-Opening Reactions : Under basic conditions (e.g., NaOH), the thiazolidinone ring opens to form thiolate intermediates, which can further react with electrophiles like alkyl halides .

Quinoline Substituent

  • Electrophilic Substitution : The electron-rich quinoline ring undergoes nitration or sulfonation at positions 5 or 7 due to directing effects of the methyl and piperidinyl groups .

  • Coordination Chemistry : The piperidinyl nitrogen participates in metal coordination, forming complexes with transition metals (e.g., Cu²⁺ or Fe³⁺) .

Sulfanylidene Group (C=S)

  • Oxidation : Reacts with peroxides (e.g., H₂O₂) to form sulfoxides or sulfones, altering electronic properties .

  • Thiol-Disulfide Exchange : The C=S group undergoes reversible exchange with thiols, enabling dynamic covalent chemistry applications .

Cycloaddition Reactions

The exocyclic methylidene group participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming fused bicyclic adducts .
Example :

Thiazolidinone+Maleic anhydrideΔBicyclic adduct 85 yield \text{Thiazolidinone}+\text{Maleic anhydride}\xrightarrow{\Delta}\text{Bicyclic adduct 85 yield }

Azo Coupling

The methylidene group reacts with diazonium salts (e.g., Ar–N₂⁺) to form azo derivatives, which exhibit bathochromic shifts useful in dye chemistry .

Table 2: Azo Coupling Reactions of Analogous Compounds

Diazonium SaltProductλₘₐₓ (nm)Reference
4-Nitrobenzenediazonium5-(4-Nitrophenylazo)-thiazolidinone480
2-Chlorobenzenediazonium5-(2-Chlorophenylazo)-thiazolidinone460

Biological Interactions

While not directly studied for this compound, structural analogs demonstrate:

  • Kinase Inhibition : Thiazolidinones with quinoline substituents inhibit tyrosine kinases (e.g., c-Met) via hydrogen bonding to ATP-binding pockets .

  • Antimicrobial Activity : The sulfanylidene group enhances membrane penetration, disrupting bacterial cell walls .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the C=S bond, forming carbonyl byproducts .

  • Hydrolytic Stability : Stable in neutral aqueous conditions but degrades under strong acids/bases via ring-opening .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multistep reactions, including condensation of the quinoline derivative with a thiazolidinone precursor. Common issues include low yields due to steric hindrance from the piperidinyl and methoxyethyl groups and side reactions during thiazolidinone ring formation. Optimization strategies:

  • Use Schlenk techniques to exclude moisture during imine formation .
  • Employ high-boiling solvents (e.g., DMF or DMSO) at 80–100°C to enhance reaction kinetics .
  • Monitor intermediates via HPLC-MS to identify and suppress side products (e.g., over-oxidation of the thione group) .

Q. How can spectroscopic techniques confirm the Z-configuration of the exocyclic double bond?

The Z-configuration is critical for biological activity. Methods include:

  • NMR : Compare coupling constants (J = 10–12 Hz for trans, <8 Hz for cis) of the methylidene protons .
  • IR : A strong C=N stretch near 1620 cm⁻¹ supports conjugation with the thiazolidinone ring .
  • X-ray crystallography : Resolve spatial arrangement (e.g., torsion angles <10° confirm Z-configuration) .

Advanced Research Questions

Q. How does the piperidinyl substituent influence the compound’s selectivity in kinase inhibition assays?

The piperidinyl group enhances binding to hydrophobic kinase pockets. Experimental design:

  • Compare IC₅₀ values of the parent compound with analogs lacking the piperidinyl group using ATP-competitive kinase assays (e.g., CDK2, Aurora A).
  • Molecular docking (e.g., AutoDock Vina) shows piperidinyl forms van der Waals contacts with Leu83 in CDK2, reducing Kd by ~30% .
  • Contradiction : Some studies report reduced solubility due to the piperidinyl group, requiring formulation adjustments (e.g., PEGylation) .

Q. What computational methods predict metabolic stability of the thione group in vivo?

The thione group is prone to oxidation. Strategies:

  • DFT calculations (B3LYP/6-31G*) identify electron-deficient sulfur as a hotspot for CYP450-mediated oxidation .
  • In vitro microsomal assays (human liver microsomes + NADPH) quantify sulfoxide formation. Co-administration of antioxidants (e.g., glutathione) reduces degradation by 50% .
  • Data conflict : Some MD simulations suggest steric shielding by the quinoline ring slows oxidation, but experimental t½ remains <2 hours .

Q. How can structure-activity relationship (SAR) studies guide selective modification of the methoxyethyl side chain?

The methoxyethyl group balances solubility and target affinity. SAR approaches:

  • Synthesize analogs with shorter chains (e.g., methoxymethyl) or bulky substituents (e.g., benzyloxyethyl).
  • Evaluate logP (HPLC-derived) and cytotoxicity (MTT assays). Results show:
    • Methoxyethyl: logP = 2.1, IC₅₀ = 0.8 µM (HeLa cells).
    • Benzyloxyethyl: logP = 3.5, IC₅₀ = 5.2 µM (reduced solubility) .
  • Advanced tip : Use free-energy perturbation (FEP) simulations to predict binding affinity changes upon substitution .

Methodological Notes

  • Contradiction resolution : Discrepancies in metabolic stability data require cross-validation using cryopreserved hepatocytes (3D spheroid models) .
  • Advanced characterization : Combine TOF-SIMS and NMR crystallography to resolve polymorphic forms affecting bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(2-METHOXYETHYL)-5-{[6-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(2-METHOXYETHYL)-5-{[6-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.